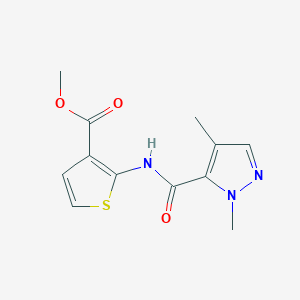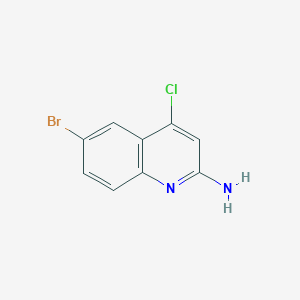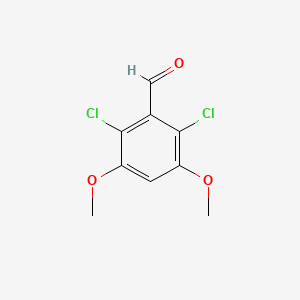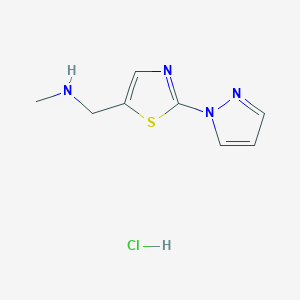![molecular formula C24H25N3O4S B2469383 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide CAS No. 370843-90-6](/img/structure/B2469383.png)
2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide” is a complex organic molecule. It contains functional groups such as cyano, hydroxy, sulfanyl, and acetamide. The molecule also includes 3,4-dimethoxyphenyl and 3,4-dimethylphenyl moieties .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and aromatic rings. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Structural and Fluorescence Properties
Research has explored the structural aspects and properties of compounds structurally related to the chemical , focusing on salt and inclusion compounds of amide-containing isoquinoline derivatives. These studies have revealed that certain compounds form gels or crystalline solids upon treatment with different acids, and their fluorescence properties can significantly change based on their state (protonated or not) and interaction with other compounds. The structural analysis, including crystal structures and fluorescence emission, provides insights into the potential application of these compounds in developing materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).
Chemiluminescence and Reactivity
Another aspect of scientific research involves synthesizing and studying the chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds. These studies have led to the synthesis of stable dioxetanes, which are of interest due to their light-emitting properties upon decomposition. Such research could pave the way for novel applications in chemical sensors and light-emitting materials, highlighting the versatile reactivity and potential utility of compounds with similar structural motifs (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Synthesis and Application in Heterocyclic Chemistry
The compound's framework is conducive to synthesizing various heterocyclic structures, indicating its potential utility in medicinal chemistry and material science. Research on compounds with similar structures has led to new methods for synthesizing heterocyclic compounds, which could have various applications ranging from pharmaceuticals to advanced materials. The strategic manipulation of the core structure allows for the generation of diverse molecules with potential bioactivity or unique material properties (Dyachenko & Dyachenko, 2016).
Vibrational Spectroscopy and Computational Analysis
Investigations into compounds containing similar functional groups have utilized vibrational spectroscopy and computational methods to characterize their structural and electronic properties. Such research offers valuable insights into the molecular behavior, stability, and interactions of these compounds, which could inform the design of molecules with tailored properties for specific applications. The use of computational tools and spectroscopy can aid in understanding the fundamental aspects of these compounds, potentially leading to new discoveries in materials science and chemistry (Jenepha Mary, Pradhan, & James, 2022).
properties
IUPAC Name |
2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-14-5-7-17(9-15(14)2)26-23(29)13-32-24-19(12-25)18(11-22(28)27-24)16-6-8-20(30-3)21(10-16)31-4/h5-10,18H,11,13H2,1-4H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKNKMXKPYYXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469305.png)




![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2469314.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea](/img/structure/B2469316.png)


![N-(2-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2469322.png)
